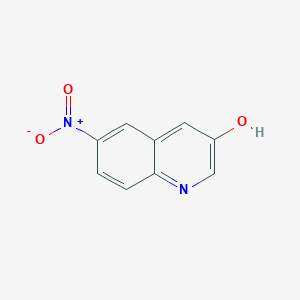
2H-Indazole, 2-ethyl-6-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-6-nitro-2H-indazole is a nitrogen-containing heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-nitro-2H-indazole can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines, which forms the indazole ring via consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent . Another method includes the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N–H ketimine species, followed by the formation of the N–N bond in DMSO under an oxygen atmosphere .
Industrial Production Methods
Industrial production of 2-Ethyl-6-nitro-2H-indazole typically involves metal-catalyzed synthesis due to its efficiency and high yield. The use of transition metal catalysts, such as copper or silver, ensures minimal formation of byproducts and good to excellent yields .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-6-nitro-2H-indazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Reduction: 2-Ethyl-6-amino-2H-indazole.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethyl-6-nitro-2H-indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antibacterial properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Ethyl-6-nitro-2H-indazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may inhibit enzymes or modulate signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2H-Indazole: The parent compound without the ethyl and nitro substituents.
6-Nitroindazole: Lacks the ethyl group at the 2nd position.
2-Ethylindazole: Lacks the nitro group at the 6th position.
Uniqueness
2-Ethyl-6-nitro-2H-indazole is unique due to the presence of both the ethyl and nitro groups, which confer distinct chemical and biological properties. The combination of these substituents enhances its potential as a versatile compound in various applications .
Properties
CAS No. |
65642-29-7 |
|---|---|
Molecular Formula |
C9H9N3O2 |
Molecular Weight |
191.19 g/mol |
IUPAC Name |
2-ethyl-6-nitroindazole |
InChI |
InChI=1S/C9H9N3O2/c1-2-11-6-7-3-4-8(12(13)14)5-9(7)10-11/h3-6H,2H2,1H3 |
InChI Key |
JPZZMLKQTUBUOB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C2C=CC(=CC2=N1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11908572.png)
![Thiazolo[5,4-f]isoquinoline](/img/structure/B11908580.png)

![2-Methoxythieno[3,2-d]pyrimidin-4-ol](/img/structure/B11908613.png)
![6-methyl-8,9-dihydro-3H-pyrrolo[3,2-f]isoquinoline](/img/structure/B11908614.png)


![1H-Imidazo[4,5-g]quinoxalin-2(3H)-one](/img/structure/B11908624.png)



